molecular formula C9H10F3NS B2714038 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine CAS No. 1270488-22-6

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine

Cat. No.: B2714038
CAS No.: 1270488-22-6
M. Wt: 221.24
InChI Key: ISQRHPRLPFPEPG-UHFFFAOYSA-N
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Description

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine is a specialized chiral amine building block designed for advanced pharmaceutical research and medicinal chemistry. Its primary research value lies in the synergistic combination of a chiral amine scaffold with the (trifluoromethyl)sulfanyl (SCF3) group, a highly lipophilic and electron-withdrawing substituent. The incorporation of the SCF3 group is a key strategy in modern drug design, as it significantly enhances the lipophilicity of molecules, which can improve cell membrane permeability and overall bioavailability . Furthermore, the SCF3 group contributes to increased metabolic stability due to the strength of carbon-fluorine bonds, making it a valuable tool for extending the half-life of lead compounds . This compound is particularly valuable for the synthesis of novel active molecules through its use as a key intermediate. Researchers can exploit the reactive amine group for amide bond formation or reductive amination, and the aromatic ring for further functionalization, for instance, via metal-catalyzed cross-coupling reactions. The presence of the SCF3 group on an aromatic system makes this compound an ideal candidate for creating analogs in drug discovery programs focused on central nervous system (CNS) targets, where optimal lipophilicity is critical for blood-brain barrier penetration, or in agrochemical research . The specific stereochemistry of the chiral center also allows for the investigation of structure-activity relationships (SAR) by studying the different biological activities of its enantiomers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(trifluoromethylsulfanyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRHPRLPFPEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as the trifluoromethylating agent. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent(s) and Position Molecular Formula Key Features
Target Compound –SCF₃ (ortho) C₉H₁₀F₃NS High electron-withdrawal from –SCF₃; liquid state
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine –OCH₂CF₃ (para) C₁₀H₁₂F₃NO –OCH₂CF₃ (less electron-withdrawing than –SCF₃); para substitution
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine –CF₃ (meta) C₉H₁₀F₃N Meta-substituted –CF₃; used in dual-acting FFAR1/FFAR4 modulators
2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine HCl –CH₃ (ortho), –CF₃ (meta) C₁₀H₁₃ClF₃N Steric hindrance from ortho-methyl; hydrochloride salt enhances solubility

Key Observations :

  • The ortho –SCF₃ group in the target compound creates significant steric hindrance and electron withdrawal, distinguishing it from para-substituted analogs like 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine .

Physicochemical Properties

Compound Name Physical State Storage Conditions Molecular Weight (g/mol)
Target Compound Liquid 4°C 221.25
1h (1-(4-Chlorophenyl)-trimethylethanaminium triflate) Off-white powder Room temperature 347.78
2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine Liquid Room temperature 173.30

Key Observations :

  • The liquid state of the target compound contrasts with salt forms (e.g., 1h in ), which are solids due to ionic interactions .
  • Sulfur-containing analogs (e.g., thiophene-based compounds in ) share similar liquid states but lower molecular weights (~173 g/mol) .

Key Observations :

  • High-yield syntheses (e.g., 96% for 1h) often involve quaternization or salt formation .
  • The target compound’s synthetic pathway is unspecified but likely involves nucleophilic substitution or reductive amination, similar to other aryl ethanamines .

Key Observations :

    Biological Activity

    Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

    Overview of Biological Activity

    The compound has been primarily investigated for its anticancer , antimicrobial , and anti-inflammatory properties. The presence of the piperidine and pyridazine moieties in its structure is believed to contribute significantly to these activities.

    Anticancer Activity

    Research indicates that methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, with mechanisms likely involving apoptosis induction and cell cycle arrest.

    Table 1: Anticancer Activity Against Various Cell Lines

    Cell LineIC50 (µM)Mechanism of Action
    HEPG2 (Liver Cancer)10.28Apoptosis induction
    MCF7 (Breast Cancer)12.45Cell cycle arrest
    SW1116 (Colon Cancer)8.92Inhibition of focal adhesion kinase (FAK)

    Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

    Antimicrobial Activity

    The compound has also shown potential as an antimicrobial agent. Studies have reported moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

    Table 2: Antimicrobial Efficacy Against Bacterial Strains

    Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
    Staphylococcus aureus32 µg/mLStrong
    Escherichia coli64 µg/mLModerate
    Salmonella typhi128 µg/mLWeak

    Anti-inflammatory Properties

    In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Preclinical studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

    Case Studies

    Several case studies have highlighted the therapeutic potential of methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate:

    • Case Study on Liver Cancer : In a study involving HEPG2 cells, treatment with the compound resulted in a significant reduction in cell viability alongside increased apoptosis markers such as caspase activation.
    • Clinical Trials : Early-phase clinical trials have begun to explore the efficacy of this compound in combination therapies for breast and colon cancers, with preliminary results indicating enhanced efficacy when used alongside standard chemotherapeutics.

    Q & A

    Q. How can the structural identity of 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine be confirmed in a research setting?

    • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
    • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the trifluoromethyl sulfanyl group and aromatic proton environments. The 19F^{19}F NMR signal near -60 ppm is characteristic of CF3_3-S groups .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., C9 _9H10 _{10}F3 _3NS) by matching the exact mass .
    • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement of substituents .

    Q. What are the standard synthetic routes for this compound?

    • Methodological Answer: Two primary approaches are documented:
    • Enzymatic Synthesis : Transaminases (TAs) catalyze asymmetric amination of prochiral ketones. Optimize reaction pH (7.5–9.0) and temperature (30–40°C) to achieve >95% enantiomeric excess (ee) for either enantiomer .
    • Chemical Synthesis : Reduce azide intermediates (e.g., via Staudinger reaction) using Pd/C under H2 _2 atmosphere. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    Q. What safety protocols are essential when handling this compound?

    • Methodological Answer:
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
    • Waste Disposal : Segregate halogenated waste in labeled containers. Neutralize acidic byproducts before disposal .
    • Storage : Store in airtight, dry containers at 2–8°C to prevent hydrolysis of the sulfanyl group .

    Advanced Research Questions

    Q. How can enantioselective synthesis of this amine be optimized for high enantiomeric excess (ee)?

    • Methodological Answer:
    • Enzyme Engineering : Screen TAs with mutations at substrate-binding pockets (e.g., residues near the active site) to enhance enantioselectivity .
    • Kinetic Resolution : Use racemic substrates and terminate reactions at 40–50% conversion to isolate the (S)-enantiomer with >95% ee from the unreacted fraction .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve enzyme stability and reaction rates .

    Q. What computational strategies predict the reactivity of the trifluoromethyl sulfanyl group in catalytic systems?

    • Methodological Answer:
    • DFT Calculations : Use Gaussian or ORCA software to model transition states. Focus on sulfur’s nucleophilicity and CF3_3-S bond dissociation energies .
    • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or regioselective modifications .

    Q. How should researchers address contradictory spectroscopic data for this compound?

    • Methodological Answer:
    • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-[3-(pentafluoro-λ6 ^6-sulfanyl)phenyl]ethan-1-amine) to identify artifacts .
    • Dynamic Effects : Variable-temperature NMR can resolve signal splitting caused by hindered rotation of the aryl-sulfanyl group .
    • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., oxidized sulfones) that may skew spectral interpretations .

    Q. What strategies isolate and characterize reactive intermediates during its synthesis?

    • Methodological Answer:
    • Trapping Intermediates : Quench reactions at 50% completion with acetic anhydride to stabilize amine intermediates as acetamides for LC-MS analysis .
    • In Situ Monitoring : Use ReactIR to track azide reduction steps and confirm intermediate formation via characteristic N–H stretches (~3350 cm1 ^{-1}) .

    Q. How does the trifluoromethyl sulfanyl moiety influence biological activity in structure-activity relationship (SAR) studies?

    • Methodological Answer:
    • SAR Probes : Synthesize analogs (e.g., replacing CF3_3-S with CH3_3-S) and compare binding affinities to target receptors (e.g., GPCRs) via radioligand assays .
    • Lipophilicity Measurements : Calculate logP values (e.g., using shake-flask method) to correlate CF3_3-S contributions to membrane permeability .

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